Synthetic Yield Advantage: Near-Quantitative Deprotection Step Validated in Patent Literature
In the synthetic route disclosed in WO2021155320A1 (Foghorn Therapeutics), (6-bromoisoquinolin-3-yl)methanamine is liberated from its phthalimide-protected precursor via hydrazine monohydrate in ethanol at reflux for 16 hours, achieving a quantitative conversion yield of 100% [1]. By contrast, the preceding Boc-protection step of the same compound proceeds with a lower yield of 63.87% under standard conditions using di-tert-butyl dicarbonate and sodium bicarbonate in THF [1]. This demonstrates that the free amine can be generated in essentially quantitative yield from the phthalimide intermediate, a feature that supports efficient scale-up and cost-effective procurement for medicinal chemistry programs requiring this specific building block. No comparable yield data are publicly reported for the 5-bromo or 8-bromo positional isomers in the same patent family.
| Evidence Dimension | Synthetic step yield (deprotection vs. protection) |
|---|---|
| Target Compound Data | 100% yield (phthalimide deprotection with N₂H₄·H₂O in EtOH, 16 h) |
| Comparator Or Baseline | 63.87% yield (Boc protection of the same amine with Boc₂O in THF) |
| Quantified Difference | 36.13 percentage-point higher yield for deprotection vs. protection step |
| Conditions | WO2021155320A1; hydrazine monohydrate, ethanol, reflux, 16 h (deprotection); Boc₂O, NaHCO₃, THF (protection) |
Why This Matters
A quantitative deprotection yield ensures that procurement of this building block supports high-efficiency downstream library synthesis with minimal material loss at the final deprotection stage.
- [1] Molaid. (6-bromoisoquinolin-3-yl)methanamine | 1780722-74-8 – Synthetic Route Data from WO2021155320A1. Deprotection yield: 100%; Boc protection yield: 63.87%. Available at: https://www.molaid.com/MS_23599320 View Source
